3-Fluoro-2-methylazetidine hydrochloride
Description
Significance of Fluorinated Azetidines in Contemporary Organic Chemistry
Fluorinated azetidines are four-membered heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry. The inclusion of a fluorine atom, the most electronegative element, into an azetidine (B1206935) ring can profoundly influence the molecule's properties. nih.gov Fluorine's small size allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the basicity (pKa) and lipophilicity (LogP) of the nearby nitrogen atom. nih.govresearchgate.net This modulation of physicochemical properties is critical in drug design, as it can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. nih.gov
The azetidine ring itself provides a rigid, three-dimensional structure that can help in the precise orientation of substituents for optimal interaction with protein binding pockets. nih.gov The combination of the strained azetidine ring and the electronic effects of fluorine makes fluorinated azetidines valuable building blocks for the synthesis of novel pharmaceuticals. google.com For instance, fluorinated azetidine derivatives have been widely applied in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors and cannabinoid receptor modulators. google.com The unique properties imparted by the fluorine atom and the azetidine core continue to drive research into their synthesis and application. researchgate.net
Overview of the Azetidine Ring System Reactivity
The chemical behavior of the azetidine ring is largely dictated by its inherent ring strain, which is a consequence of the deviation from ideal bond angles in the four-membered ring. rsc.orgrsc.org This strain makes azetidines more reactive than their larger five- and six-membered counterparts (pyrrolidines and piperidines), yet they are significantly more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org
The reactivity of azetidines is often characterized by strain-releasing ring-opening reactions. ambeed.combeilstein-journals.org These reactions can be initiated by various reagents and conditions:
Nucleophilic Attack: The ring can be opened by nucleophiles, often under acidic conditions which activate the ring by protonating the nitrogen atom. nih.gov
Acid-Mediated Decomposition: Strong acids can facilitate intramolecular ring-opening, leading to decomposition pathways not typically observed in larger ring systems. nih.gov
Photochemical Reactions: Light can be used to induce cyclization to form azetidines, which can then undergo subsequent strain-releasing ring-opening reactions to yield more complex products. beilstein-journals.org
This unique, strain-driven reactivity allows azetidines to be used as versatile intermediates in organic synthesis, enabling the construction of diverse molecular frameworks. rsc.org
Research Focus on 3-Fluoro-2-methylazetidine (B2461154) Hydrochloride
3-Fluoro-2-methylazetidine hydrochloride is a specific example of the fluorinated azetidine class of compounds. As a hydrochloride salt, the compound exhibits increased stability and water solubility compared to its free base form, which is advantageous for storage and handling in a research setting. While extensive, detailed research publications focusing solely on this compound are not widely available in the public domain, its constituent parts—the fluoro-, methyl-, and azetidine hydrochloride motifs—point to its role as a valuable synthetic intermediate.
The presence of stereocenters at the 2nd and 3rd positions of the azetidine ring means the compound can exist as different stereoisomers, such as (2R,3S)-3-Fluoro-2-methylazetidine hydrochloride. bldpharm.com These specific isomers are sought after as chiral building blocks for the asymmetric synthesis of complex target molecules, particularly in the pharmaceutical industry. The properties of such compounds are of high interest to medicinal chemists for creating novel bioactive agents.
Below is a table summarizing key identifiers for a specific stereoisomer of this compound.
| Property | Value |
| Compound Name | (2R,3S)-3-Fluoro-2-methylazetidine hydrochloride |
| CAS Number | 2231663-72-0 bldpharm.com |
| Molecular Formula | C₄H₉ClFN |
| Molecular Weight | 125.57 g/mol alfa-chemistry.com |
| Synonyms | (2R,3S)-3-fluoro-2-methyl azetidine HCl |
This data is for a specific isomer and may differ for other stereoisomers.
The primary application of compounds like this compound in the literature and chemical catalogs is as a building block for more elaborate molecules. bldpharm.com Its bifunctional nature, possessing a reactive secondary amine (as the free base) and a fluorinated alkyl scaffold, allows for its incorporation into larger structures through reactions such as nucleophilic substitution and amide bond formation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluoro-2-methylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMHSJEJTYTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 3 Fluoro 2 Methylazetidine Hydrochloride
General Principles of Azetidine (B1206935) Synthesis Relevant to Fluoroazetidines
The synthesis of the azetidine core, a four-membered nitrogen-containing heterocycle, is a significant challenge in organic chemistry due to the inherent ring strain. rsc.org The introduction of a fluorine atom, as in 3-fluoro-2-methylazetidine (B2461154), adds another layer of complexity, requiring synthetic methods that are both robust and highly selective. General strategies for constructing the azetidine ring are broadly applicable to its fluorinated analogues and often rely on either forming a C-N bond or a C-C bond to close the ring. magtech.com.cn
Ring-closing reactions are the most common and direct approaches to the azetidine skeleton. These methods typically involve the formation of a key C-N bond in an acyclic precursor that is properly functionalized at the 1- and 3-positions relative to the nitrogen atom. thieme-connect.com
Intramolecular cyclization is a cornerstone of azetidine synthesis. This strategy involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to form the heterocyclic ring. A classic example involves the SN2 reaction of a γ-amino halide or a related substrate with a good leaving group. nih.gov
One effective method for producing 3-fluoroazetidines involves the functionalization of N-(alkylidene or 1-arylmethylidene)-2-propenylamines. These precursors are converted into N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which then undergo intramolecular cyclization to yield the desired 3-fluoroazetidine (B1273558) ring. nih.gov Another advanced approach is the lanthanide-catalyzed intramolecular aminolysis of epoxides. For instance, La(OTf)₃ can catalyze the regioselective ring-opening of cis-3,4-epoxy amines, leading to the formation of functionalized azetidines in high yields. nih.gov
Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis
| Precursor Type | Key Reaction | Product | Reference |
|---|---|---|---|
| γ-Amino Halide | Intramolecular SN2 | Azetidine | nih.gov |
| 3-Bromo-2-fluoropropylamine | Intramolecular Cyclization | 3-Fluoroazetidine | nih.gov |
| cis-3,4-Epoxy Amine | La(OTf)₃-catalyzed Aminolysis | Substituted Azetidine | nih.gov |
Photochemical [2+2] cycloadditions provide a powerful and direct route to four-membered rings. nih.gov The aza Paternò–Büchi reaction, which is the photocycloaddition between an imine and an alkene, is a particularly efficient method for synthesizing functionalized azetidines. nih.govresearchgate.net This reaction typically proceeds in a single step with high regio- and stereoselectivity. researchgate.net
Historically, these reactions required UV light and were often limited to cyclic imines to prevent undesired E/Z isomerization. nih.govresearchgate.net However, recent advancements have enabled these reactions to proceed using visible light through triplet energy transfer catalysis. springernature.com For example, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates (as oxime precursors) with alkenes can be achieved using an Iridium(III) photocatalyst under blue light irradiation, offering a broad substrate scope and access to densely functionalized azetidines. rsc.org
Table 2: Key Features of Aza Paternò–Büchi Reactions
| Feature | Description |
|---|---|
| Reaction Type | [2+2] Photocycloaddition |
| Reactants | Imine and Alkene |
| Product | Azetidine |
| Advantages | High efficiency, directness, high regio- and stereoselectivity |
| Recent Advances | Visible-light mediation, expanded substrate scope |
Strain-release-driven reactions offer a modern and modular approach to synthesizing substituted azetidines. rsc.org These methods utilize highly strained starting materials, such as azabicyclo[1.1.0]butanes, which contain a high degree of ring strain that can be harnessed to drive chemical transformations. acs.org
In one such strategy, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester. Subsequent N-protonation triggers a 1,2-migration and cleavage of the central C-N bond, relieving the ring strain and forming an azetidinyl boronic ester. acs.org This method is highly versatile, applicable to a wide range of boronic esters, and proceeds with complete stereospecificity. The resulting azetidines can be further functionalized. acs.org Similarly, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes leads to the selective formation of 3-substituted azetidines through strain-release. rsc.org
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. mdpi.com This methodology has been effectively applied to the synthesis of azetidine derivatives. mdpi.combohrium.com
A general approach involves the reaction of methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.com The starting ylidene acetate (B1210297) is typically prepared from a protected azetidin-3-one (B1332698) via a Horner–Wadsworth–Emmons reaction. The subsequent aza-Michael addition with a nitrogen nucleophile proceeds efficiently to yield functionalized 3,3-disubstituted azetidines. mdpi.comnih.gov This method is notable for its operational simplicity and its ability to introduce diverse functionalities onto the azetidine ring. bohrium.com
Palladium-Catalyzed C(sp³)-H Amination Methodologies
The direct functionalization of unactivated C(sp³)-H bonds is a major goal in modern organic synthesis. Palladium-catalyzed intramolecular amination of these bonds has emerged as a highly efficient method for constructing nitrogen-containing heterocycles, including azetidines. organic-chemistry.orgnih.gov
This strategy typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.org The palladium catalyst coordinates to the directing group, bringing it into proximity with a γ-C(sp³)-H bond. Through a Pd(II)/Pd(IV) catalytic cycle, the C-H bond is activated and a C-N bond is formed, closing the four-membered ring. rsc.orgorganic-chemistry.org This methodology features low catalyst loading, the use of inexpensive reagents, and mild reaction conditions. organic-chemistry.org It has proven effective for synthesizing a variety of azabicyclic scaffolds from aliphatic amines and demonstrates high functional group tolerance. acs.orgacs.org
Table 3: Summary of Palladium-Catalyzed C(sp³)-H Amination for Azetidine Synthesis
| Component | Role |
|---|---|
| Palladium Catalyst | Facilitates C-H activation and C-N bond formation |
| Picolinamide (PA) | Directing group |
| Amine Substrate | Provides the nitrogen atom and C-H bond for cyclization |
| Oxidant | Regenerates the active catalyst (e.g., PhI(OAc)₂) |
| Product | Azetidine or polycyclic azetidine-containing scaffold |
Electroreductive Intramolecular Cross-Coupling Methods
Electroreductive intramolecular coupling represents a modern and stereospecific approach to the formation of cyclic compounds, including the azetidine core. This method utilizes an electrochemical reduction to initiate a cyclization reaction. In the context of azetidine synthesis, this technique has been effectively applied to chiral α-imino esters.
The electroreduction of chiral aromatic α-imino esters, which can be derived from common (S)-α-amino acids like valine, leucine, and phenylalanine, leads to the formation of four-membered cyclized products. figshare.com When conducted in the presence of chlorotrimethylsilane (B32843) and triethylamine, this process can yield cis-2,4-disubstituted azetidine-3-ones with high stereospecificity. figshare.com The reaction's success and stereochemical outcome are influenced by the choice of supporting electrolyte and the cathode material, with systems like tetrabutylammonium (B224687) perchlorate (B79767) (Bu₄NClO₄) and a platinum cathode providing optimal results. figshare.com
Key findings from these studies demonstrate:
High Diastereoselectivity: The cyclization can proceed with greater than 99% diastereomeric excess (de). figshare.com
Excellent Enantiomeric Excess: Enantiomeric excess values typically range from 85% to 99% ee. figshare.com
Stereospecificity: The absolute stereochemistry of the resulting single stereoisomers can be confirmed through methods like X-ray crystallography. Computational studies of the reaction's transition states support the specific formation of certain isomers. figshare.com
While this method provides a powerful tool for creating substituted azetidine rings with precise stereochemical control, its direct application to produce 3-fluoro-2-methylazetidine hydrochloride would require precursors with the appropriate methyl and latent fluoro functionalities.
Stereoselective and Enantioselective Synthesis of Fluoroazetidines
Achieving stereocontrol is paramount in the synthesis of bioactive molecules. For fluoroazetidines, several strategies have been developed to control the spatial arrangement of the fluorine and methyl groups.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. Oxazolidinones are a prominent class of chiral auxiliaries used in various asymmetric syntheses. collectionscanada.gc.caumanitoba.ca
In the synthesis of complex molecules, these auxiliaries can be attached to a precursor, and their inherent chirality shields one face of the molecule, forcing an incoming reagent (such as a fluorine source) to attack from the less hindered face. For instance, fluorous oxazolidinone chiral auxiliaries have been developed, which combine the stereodirecting capabilities of the auxiliary with the practical advantage of simplified purification through fluorous solid-phase extraction (FSPE). collectionscanada.gc.caresearchgate.net This integrated approach enhances the efficiency of producing enantiomerically pure compounds. collectionscanada.gc.ca
Organocatalytic Asymmetric Syntheses
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. Asymmetric thiourea (B124793) and squaramide catalysis have proven effective for creating versatile α-azetidinyl alkyl halides, including fluorides, with high yields and enantioselectivities. nih.gov
These catalysts operate by activating the substrates through hydrogen bonding, creating a chiral environment that directs the approach of the electrophilic fluorine source. This methodology allows for the construction of tetrasubstituted chiral carbon centers adjacent to the azetidine ring. nih.gov The resulting α-azetidinyl alkyl fluorides are valuable intermediates that can be further transformed with minimal loss of enantiopurity. nih.gov
| Catalyst Type | Substrate Example | Product Type | Yield | Enantioselectivity (ee) |
| Thiourea | Azetidinyl Oxindole | α-Azetidinyl Alkyl Fluoride (B91410) | High | High |
| Squaramide | Azetidinyl Ketone | α-Azetidinyl Alkyl Fluoride | High | High |
This table presents generalized findings from organocatalytic approaches to α-azetidinyl alkyl halides. nih.gov
Diastereoselective Functionalization Protocols
Diastereoselective functionalization involves introducing a new stereocenter in a molecule that already contains one, with a preference for one diastereomer over others. This can be achieved through various means, including substrate control, where the existing stereocenter dictates the stereochemical outcome of the reaction.
For azetidine derivatives, functionalization can be achieved through nucleophilic displacement reactions. For example, iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted iodo-azetidines. The iodine atom can then be displaced by a fluoride source in a subsequent step to yield a fluoroazetidine. The stereochemistry of the initial iodo-azetidine directs the approach of the fluoride nucleophile, leading to a diastereoselective synthesis.
Control of Stereochemistry in Ring-Forming Reactions
The stereochemistry of substituents on the azetidine ring can often be controlled during the cyclization step itself. Several modern synthetic reactions allow for high levels of stereocontrol during the formation of the four-membered ring.
One such method is the aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene. nih.gov When performed intramolecularly, this reaction can yield bicyclic azetidines with high diastereoselectivity. nih.gov For example, using a photosensitizer, a styrene (B11656) moiety tethered to an oxime can undergo intramolecular cycloaddition to form a bicyclic azetidine in high yield and with a diastereomeric ratio (d.r.) greater than 20:1. nih.gov The rigid transition state of the cyclization reaction is responsible for the high degree of stereocontrol.
Another strategy involves the intramolecular aminolysis of epoxides . Lanthanide(III) triflates, such as La(OTf)₃, can catalyze the regioselective intramolecular ring-opening of cis-3,4-epoxy amines to afford functionalized azetidines. frontiersin.orgelsevierpure.com The stereochemistry of the starting epoxide directly translates into the stereochemistry of the resulting azetidin-3-ol, providing a reliable method for controlling the relative configuration of substituents on the ring.
Direct Fluorination Strategies for Azetidine Derivatives
Direct fluorination involves the introduction of a fluorine atom onto a pre-formed azetidine ring system. This approach is highly desirable, particularly for late-stage functionalization in drug discovery programs. Electrophilic fluorination is a common strategy for this transformation. wikipedia.org
Reagents such as N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorine sources that can fluorinate carbon-centered nucleophiles. wikipedia.orgnih.gov The reaction typically involves the generation of an enolate or an equivalent nucleophile from the azetidine precursor, which then attacks the electrophilic fluorine atom of the reagent. The diastereoselectivity of such a reaction is often controlled by the substituents already present on the azetidine ring, which can direct the incoming electrophile to a specific face of the molecule. nih.gov For instance, electrophilic fluorination of pyroglutamic acid derivatives, which contain a five-membered ring, has shown that the substrate's existing stereochemistry can lead to completely diastereoselective monofluorination. nih.gov Similar principles can be applied to achieve stereocontrolled direct fluorination of suitably functionalized azetidine derivatives.
Electrophilic Fluorination Techniques
Electrophilic fluorination is a key strategy for the synthesis of organofluorine compounds, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This approach offers an alternative to nucleophilic fluorination methods. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond have become the most common, safe, and stable electrophilic fluorinating agents. wikipedia.org
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov The mechanism of electrophilic fluorination is still a subject of research, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org The choice of reagent and reaction conditions can influence the stereochemical outcome of the fluorination. nih.gov While the direct electrophilic fluorination of a pre-formed 2-methylazetidine (B154968) ring at the 3-position is a plausible route, the specific application to produce this compound requires careful consideration of the substrate's reactivity and potential side reactions. The development of stereoselective methods is crucial for controlling the orientation of the fluorine and methyl groups. nih.gov
| Reagent | Abbreviation | Key Features |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F reagent, studied for its role in selective fluorination. wikipedia.orgnih.gov |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Used in mechanistic studies to differentiate between S~N~2 and SET pathways. wikipedia.org |
Nucleophilic Fluorination and Ring-Opening Reactions
Nucleophilic fluorination strategies often involve the ring-opening of strained heterocyclic precursors, such as aziridines or other activated azetidines. A facile and efficient method for the ring-opening nucleophilic fluorination of aziridines and azetidines has been reported, providing access to β- or γ-fluorinated amino acid derivatives. rsc.orgrsc.org This approach can be highly regioselective. rsc.orgrsc.org
For instance, the reaction of azetidinium salts with a nucleophilic fluoride source, such as tetrabutylammonium fluoride (Bu₄NF), can lead to the formation of γ-fluoroamines through a ring-opening process. nih.gov The site-selectivity of the nucleophilic attack (at the 2- or 4-position of the azetidine ring) is influenced by steric and electronic factors of the substituents on the ring. nih.gov In some cases, the reaction preferentially occurs at the more substituted carbon atom. nih.gov Olah's reagent (pyridine-HF) has also been shown to be effective for the ring-opening hydrofluorination of azetidines. rsc.org This methodology could be adapted to synthesize this compound by starting with a suitably substituted azetidine precursor that directs the fluoride attack to the desired carbon.
| Method | Fluoride Source | Precursor | Key Outcome | Reference |
|---|---|---|---|---|
| Ring-Opening Hydrofluorination | Pyridine-HF (Olah's reagent) | Azetidines | Regioselective formation of γ-fluorinated amines. | rsc.org |
| Site-Selective Ring-Opening | Tetrabutylammonium fluoride (Bu₄NF) | 2-Arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts | Preferential attack at the more substituted 2-position to yield tertiary alkyl fluorides. | nih.gov |
Bromofluorination-Cyclization Sequences
Intramolecular cyclization reactions following a bromofluorination step represent a powerful strategy for constructing fluorinated nitrogen heterocycles. While specific examples detailing the synthesis of this compound via this exact sequence are not prevalent in the provided search results, the general principles of haloamination and haloamidation reactions are well-established for the synthesis of other nitrogen heterocycles like pyrrolidines. mdpi.com
This methodology would conceptually involve the bromofluorination of a suitable acyclic precursor, such as a homoallylic amine or amide, to introduce both a bromine and a fluorine atom across a double bond. The subsequent intramolecular cyclization, typically base-induced, would then form the azetidine ring through the displacement of the bromine by the nitrogen atom. The regioselectivity of the initial bromofluorination and the stereochemistry of the subsequent cyclization would be critical for obtaining the desired 3-fluoro-2-methylazetidine isomer. The success of this approach is contingent on controlling the regiochemical outcome of the cyclization to favor the formation of the four-membered ring over other possibilities.
Precursor Chemistry for this compound Synthesis
The synthesis of this compound relies heavily on the strategic design and preparation of suitable precursors that facilitate the formation of the strained, fluorinated four-membered ring.
Utilizing Alkenyl Azides
While the direct use of alkenyl azides for the synthesis of 3-fluoro-2-methylazetidine is not explicitly detailed, the chemistry of azides is relevant to the formation of nitrogen-containing heterocycles. magtech.com.cn For instance, cyclopropyl (B3062369) azides can be converted to 1-azetines upon heating. nih.gov A potential, albeit complex, synthetic route could involve the synthesis of a fluorinated and methylated alkenyl azide (B81097), which could then undergo a cyclization or rearrangement to form the azetidine ring. The inherent reactivity of the azide group allows for various transformations that could be exploited to construct the desired heterocyclic system. organicreactions.org
Transformations of Imino Olefins
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing functionalized azetidines. rsc.orgnih.govresearchgate.net This reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the four-membered ring. rsc.orgresearchgate.net To synthesize 3-fluoro-2-methylazetidine, this would require a reaction between an appropriately substituted imine and a fluorinated alkene, or vice versa. The regioselectivity and stereoselectivity of the cycloaddition are key challenges in this approach. rsc.org The scope of the aza Paternò-Büchi reaction has been somewhat limited due to competing side reactions, such as the E/Z isomerization of the excited imine. rsc.org
Derivatization of Azetidine-3-carboxylic Acid
Azetidine-3-carboxylic acid serves as a versatile precursor for the synthesis of various substituted azetidines. researchgate.netnih.govresearchgate.net A synthetic strategy starting from a derivative of azetidine-3-carboxylic acid could involve the introduction of the methyl group at the 2-position followed by fluorination at the 3-position. Alternatively, one could start with 2-methylazetidine-3-carboxylic acid. The carboxylic acid functional group can be converted into other functionalities that facilitate the introduction of fluorine. For example, conversion to a hydroxyl group via reduction, followed by a nucleophilic fluorination reaction using a reagent like diethylaminosulfur trifluoride (DAST), is a common transformation. google.com This approach allows for the construction of the azetidine ring first, followed by the introduction of the required substituents, offering a potentially more controlled synthetic route. nih.gov
| Precursor Type | Key Transformation | Potential Application for 3-Fluoro-2-methylazetidine | Reference |
|---|---|---|---|
| Alkenyl Azides | Thermal or photochemical cyclization/rearrangement | Synthesis of a fluorinated and methylated alkenyl azide followed by ring formation. | magtech.com.cnnih.gov |
| Imino Olefins | [2+2] Photocycloaddition (Aza Paternò-Büchi reaction) | Reaction between an appropriately substituted imine and a fluorinated alkene. | rsc.orgnih.govresearchgate.net |
| Azetidine-3-carboxylic Acid Derivatives | Functional group interconversion and fluorination | Conversion of the carboxylic acid to a hydroxyl group, followed by nucleophilic fluorination. | researchgate.netnih.govgoogle.com |
Advanced Process Optimization in Fluoroazetidine Synthesis
The transition from a laboratory-scale synthesis to a large-scale, commercially viable process for producing pharmaceutical intermediates like this compound necessitates rigorous process optimization. The goal of optimization is to maximize yield, purity, and safety while minimizing costs, reaction times, and environmental impact. numberanalytics.com Advanced optimization strategies move beyond the traditional one-variable-at-a-time (OVAT) approach, employing statistical methods like Design of Experiments (DoE) and leveraging technologies such as continuous flow chemistry to achieve superior control over reaction parameters. beilstein-journals.orgresearchgate.net
Detailed research findings from patent literature concerning the synthesis of related 3-fluoro-azetidine derivatives highlight the sensitivity of the reaction to specific conditions. google.com For instance, the fluorination of a 3-hydroxyazetidine intermediate using diethylaminosulfur trifluoride (DAST) is significantly influenced by the molar ratio of the reactants, the solvent, and the temperature. google.com A systematic approach to optimizing these variables can lead to substantial improvements in yield and purity, potentially increasing the total yield significantly. google.com
The following interactive data table illustrates a representative optimization study for the fluorination of a protected 3-hydroxy-2-methylazetidine intermediate. The data demonstrates how systematic variation of key parameters can identify the optimal conditions for the reaction.
| Entry | Fluorinating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | DAST (1.1) | Dichloromethane (B109758) (DCM) | -78 | 4 | 65 | 92 |
| 2 | DAST (1.5) | Dichloromethane (DCM) | -78 | 4 | 78 | 95 |
| 3 | DAST (1.5) | Dichloroethane (DCE) | -78 | 4 | 75 | 94 |
| 4 | DAST (1.5) | Dichloromethane (DCM) | -40 | 2 | 85 | 97 |
| 5 | DAST (1.5) | Dichloromethane (DCM) | 0 | 1 | 82 | 91 (decomposition observed) |
| 6 | Deoxo-Fluor (1.5) | Dichloromethane (DCM) | -40 | 2 | 88 | 98 |
| 7 | Deoxo-Fluor (2.0) | Dichloromethane (DCM) | -40 | 2 | 89 | 98 |
As the data indicates, increasing the equivalents of DAST from 1.1 to 1.5 (Entry 1 vs. 2) improves the yield. The choice of solvent shows a minor effect in this range (Entry 2 vs. 3). Temperature plays a crucial role; increasing it from -78 °C to -40 °C (Entry 2 vs. 4) enhances the yield and shortens the reaction time. However, a further increase to 0 °C leads to decreased purity due to side reactions (Entry 5). The use of an alternative fluorinating agent like Deoxo-Fluor can provide a slight improvement in both yield and purity under optimized conditions (Entry 6). The investigation reveals that optimal conditions involve using 1.5 equivalents of Deoxo-Fluor in dichloromethane at -40 °C for 2 hours.
Further advancements in process optimization involve the use of continuous flow reactors. Flow chemistry offers enhanced heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents, which is particularly relevant for potentially exothermic fluorination reactions. researchgate.net This technology can lead to higher process efficiency and better impurity profiles compared to traditional batch reactors, making it a valuable strategy for the commercial manufacturing of fine chemicals and pharmaceutical intermediates. researchgate.net
Iv. Strategic Applications of 3 Fluoro 2 Methylazetidine Hydrochloride As a Chemical Building Block
Role as a Chiral Building Block in Asymmetric Synthesis
The strategic importance of 3-fluoro-2-methylazetidine (B2461154) hydrochloride in asymmetric synthesis lies in its availability as stereochemically defined isomers. Specifically, the (2R,3S) and (2S,3R) enantiomers are commercially available, providing chemists with direct access to chiral scaffolds. bldpharm.comcenmed.comcenmed.com This circumvents the need for challenging and often costly chiral resolution or asymmetric synthesis of the azetidine (B1206935) ring itself.
The presence of two stereocenters at the C2 and C3 positions, fixed in a trans configuration, offers a rigid and predictable three-dimensional structure. This conformational rigidity is a key attribute for a chiral building block, as it can influence the stereochemical outcome of subsequent reactions, allowing for the diastereoselective or enantioselective synthesis of target molecules. The methyl group at the C2 position and the fluorine atom at the C3 position provide distinct steric and electronic environments that can be exploited to control the approach of reagents and the formation of new stereocenters.
While specific examples detailing the extensive use of 3-fluoro-2-methylazetidine hydrochloride in asymmetric synthesis are not widely documented in publicly available literature, its availability in enantiopure forms strongly suggests its utility in the construction of chiral drugs and other biologically active compounds. The principle of using such chiral building blocks is a cornerstone of modern pharmaceutical synthesis, enabling the creation of single-enantiomer drugs with improved efficacy and reduced side effects.
Table 1: Commercially Available Enantiomers of this compound
| Compound Name | CAS Number | Stereochemistry |
|---|---|---|
| (2R,3S)-3-Fluoro-2-methylazetidine hydrochloride | 2231663-72-0 | trans |
| (2S,3R)-3-Fluoro-2-methylazetidine hydrochloride | - | trans |
Note: The table is populated with information from commercial supplier databases. Specific CAS numbers for all enantiomers may not be universally listed.
Integration into Complex Heterocyclic Frameworks
The strained four-membered ring of this compound makes it a reactive intermediate for the construction of more elaborate heterocyclic structures. The nitrogen atom's nucleophilicity, once deprotonated, allows for its incorporation into larger ring systems or for the attachment of various substituents.
The synthesis of novel fluorinated small-ring azaheterocycles is an area of active research. While direct examples of using this compound for this purpose are not prevalent in the literature, related fluorinated azetidines have been used to construct more complex ring systems. mdpi.com The inherent ring strain of the azetidine can be harnessed in ring-opening or ring-expansion reactions to generate larger, functionalized heterocycles. The fluorine and methyl substituents would be carried through these transformations, resulting in stereochemically defined fluorinated pyrrolidines, piperidines, or other azaheterocycles.
Peptide Scaffold Applications
The incorporation of non-natural amino acids and constrained cyclic structures into peptides is a common strategy to enhance their stability, receptor affinity, and biological activity. Fluorinated azetidines, in general, are recognized for their potential in peptide design. rsc.org
While there is extensive research on the synthesis of fluorinated amino acids, specific derivatives of 3-fluoro-2-methylazetidine carboxylic acid for peptide synthesis have not been extensively reported. rsc.org The general approach would involve the synthesis of an N-protected carboxylic acid derivative of 3-fluoro-2-methylazetidine, which could then be used in standard solid-phase or solution-phase peptide synthesis protocols. ejbiotechnology.info The development of such derivatives would expand the toolbox of non-natural amino acids available to peptide chemists.
The incorporation of cyclic amino acids into peptides is known to impose conformational constraints on the peptide backbone, which can lead to the formation of specific secondary structures like β-turns or helices. The rigid structure of the 3-fluoro-2-methylazetidine ring would be expected to influence the local conformation of a peptide chain. The fluorine atom can also participate in non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, which can further stabilize specific peptide conformations. nih.gov However, without experimental data from NMR or X-ray crystallography studies on peptides containing a 3-fluoro-2-methylazetidine residue, its precise conformational impact remains speculative.
Contributions to Fluorescent Probes and Imaging Agents
The direct application of this compound in the synthesis of conventional fluorescent probes is not extensively documented in scientific literature. Fluorescent probes typically derive their properties from larger conjugated aromatic systems or specific environmentally sensitive fluorophores. nih.govsioc-journal.cn However, the incorporation of azetidine-containing heterospirocycles has been shown to enhance the performance of some fluorophores by improving properties like brightness and photostability. researchgate.net
The primary significance of the fluorine atom in this compound lies in its potential for developing Positron Emission Tomography (PET) imaging agents. PET is a powerful, non-invasive imaging technique used in clinical diagnostics and biomedical research that relies on the detection of radiation from the decay of positron-emitting radionuclides. openmedscience.com The fluorine-18 (B77423) (¹⁸F) isotope is one of the most widely used radionuclides for PET due to its ideal physical properties, including a convenient half-life and low positron energy, which allows for high-resolution images. openmedscience.commdpi.com
The synthesis of PET imaging agents involves labeling a biologically active molecule with a positron-emitting isotope like ¹⁸F. nih.govnih.gov Given this, an ¹⁸F-labeled version of 3-fluoro-2-methylazetidine could serve as a valuable building block. By incorporating this ¹⁸F-labeled scaffold into a drug candidate or probe, researchers can visualize and quantify its distribution, target engagement, and pharmacokinetics in vivo. This approach offers a powerful method for assessing new therapeutics and understanding biological processes at the molecular level.
Table 1: Properties of Fluorine-18 (¹⁸F) for PET Imaging Applications
| Property | Value | Significance in PET Imaging |
| Half-life | 109.8 minutes | Long enough for synthesis, purification, and imaging studies, yet short enough to minimize patient radiation exposure. openmedscience.com |
| Positron Energy (Eβ+ max) | 0.634 MeV | Low energy results in a short travel distance before annihilation, leading to higher spatial resolution in the final image. mdpi.com |
| Decay Mode | 97% by Positron Emission (β+) | High efficiency of positron emission ensures a strong signal for detection. |
| Availability | Produced in a cyclotron | Widely available at medical and research centers with cyclotron facilities. openmedscience.com |
| Chemistry | Stable Carbon-Fluorine Bond | The C-F bond is strong, preventing defluorination in vivo and ensuring the radiolabel remains attached to the imaging agent. |
Utility in the Synthesis of Biologically Relevant Molecules and Drug Intermediates
This compound is a highly valuable building block in medicinal chemistry for the synthesis of complex, biologically active molecules and drug intermediates. google.com The incorporation of small, fluorinated aliphatic rings like this azetidine derivative is a well-established strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical and metabolic characteristics conferred by this moiety make it a desirable component in modern drug design. google.comnih.gov
The strategic value of this building block comes from the combined contributions of its three key structural features: the azetidine ring, the fluorine atom, and the methyl group.
Azetidine Ring: This four-membered saturated heterocycle serves as a bioisostere for other common rings, but with distinct properties. It provides a rigid, three-dimensional scaffold that can help orient substituents for optimal interaction with biological targets. Its compact and polar nature can also improve properties such as aqueous solubility.
Fluorine Atom: The introduction of fluorine is a cornerstone of modern medicinal chemistry. A single fluorine atom can profoundly alter a molecule's properties by modulating the basicity (pKa) of the nearby azetidine nitrogen, increasing metabolic stability by blocking potential sites of oxidation, and altering conformation and membrane permeability. nih.gov
Methyl Group: The methyl group provides steric bulk, which can be used to fine-tune the selectivity of a molecule for its intended target over off-targets. It can also influence the molecule's lipophilicity and metabolic profile.
Research has demonstrated the utility of related fluoroazetidine structures in creating novel therapeutics. For instance, 3-fluoro-azetidine amino acids have been synthesized as stable analogues of hydroxy-azetidine carboxylic acids for incorporation into peptides. researchgate.net Furthermore, a trans,trans-2,4-dihydroxy-3-fluoroazetidine, an iminosugar derived from a fluoroazetidine scaffold, was found to inhibit the growth of pancreatic cancer cells with potency comparable to the established drug Gemcitabine. researchgate.net These examples underscore the potential of the 3-fluoro-azetidine core in generating novel and effective therapeutic agents.
Table 2: Strategic Advantages of Incorporating the 3-Fluoro-2-methylazetidine Moiety in Drug Design
| Structural Feature | Contribution to Molecular Properties | Research Findings and Rationale |
| Azetidine Ring | Provides a rigid, 3D scaffold; can improve aqueous solubility. | Azetidines are sought-after building blocks in medicinal chemistry for their ability to impart favorable physicochemical properties. |
| Fluorine Atom | Modulates nitrogen basicity (pKa); enhances metabolic stability; alters lipophilicity and membrane permeability. | Fluorine substitution is a key strategy to block metabolic oxidation and fine-tune electronic properties, thereby improving a drug's pharmacokinetic profile. nih.govnih.gov |
| Methyl Group | Adds steric bulk to influence target binding and selectivity; can impact local lipophilicity. | Alkyl groups are often used to probe the steric and hydrophobic pockets of a target's binding site to enhance potency and selectivity. |
| Combined Moiety | Offers a unique combination of polarity, rigidity, and metabolic stability as a versatile building block. | Fluorinated azetidine derivatives are considered pharmaceutical intermediates with significant market potential due to their unique combination of properties. google.com |
V. Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Fluoroazetidine Synthesis
The synthesis of functionalized azetidines, including fluorinated analogues, remains a challenge that is actively being addressed through the development of innovative catalytic systems. A primary future direction is the adaptation of modern photocatalytic methods, which have shown promise for constructing the strained four-membered azetidine (B1206935) ring.
One of the most efficient methods for synthesizing azetidines is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govresearchgate.netrsc.org Historically, this reaction has faced limitations, but recent breakthroughs are overcoming long-standing challenges. nih.govresearchgate.net A significant emerging area is the use of visible-light-mediated triplet energy transfer catalysis. nih.gov This approach allows for the reaction of components, such as acyclic oximes and alkenes, that were previously incompatible. nih.gov Future research will likely focus on applying these visible-light photocatalytic systems to fluorinated alkenes or imines to generate fluoroazetidines directly. The goal is to develop catalytic systems that can accommodate the unique electronic properties of fluorinated substrates while maintaining high efficiency and selectivity.
Key areas for future development in catalytic systems are summarized below:
| Catalytic Approach | Potential Application for Fluoroazetidines | Research Goal |
| Visible-Light Photocatalysis | Direct [2+2] cycloaddition using fluorinated precursors. nih.gov | Develop catalysts that are efficient for reactions involving electron-deficient fluorinated alkenes. |
| Transition Metal Catalysis | Novel cross-coupling and C-H amination reactions to build or functionalize the fluoroazetidine core. | Design ligands that promote challenging bond formations on the strained ring system. |
| Organocatalysis | Asymmetric synthesis of chiral fluoroazetidine derivatives. | Create chiral catalysts that can control the stereochemistry of the fluorinated and methylated carbons. |
Exploration of New Reactivity Modes for 3-Fluoro-2-methylazetidine (B2461154)
The reactivity of azetidines is largely dictated by their considerable ring strain, making them susceptible to ring-opening reactions. rsc.orgresearchgate.net The presence of a fluorine atom on the azetidine ring is expected to have a profound effect on its stability and reactivity, opening avenues for novel chemical transformations.
Computational studies on the related three-membered aziridine (B145994) ring system have shown that fluorine substitution can dramatically increase reactivity toward nucleophilic cleavage by more than 10^11 times compared to the non-fluorinated parent compound. nih.gov This enhanced reactivity is attributed to the strong electron-withdrawing nature of fluorine, which can stabilize transition states and leaving groups. nih.gov It is hypothesized that the fluorine atom in 3-fluoro-2-methylazetidine will similarly activate the ring, making it a versatile intermediate for strain-driven reactions.
Future research will explore leveraging this fluorine-induced reactivity. For instance, recent work on azetidine sulfonyl fluorides has revealed an unusual defluorosulfonylation (deFS) reaction pathway where the compounds act as precursors to carbocations under mild conditions. nih.gov This suggests that 3-fluoro-2-methylazetidine could potentially be used in novel C-C and C-heteroatom bond-forming reactions that are not accessible with standard azetidines. The exploration of regioselective ring-opening reactions with various nucleophiles will be a key focus, aiming to produce unique gamma-amino acid derivatives and other functionalized acyclic compounds.
Computational Chemistry and Molecular Modeling in Azetidine Research
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical synthesis, moving research away from traditional trial-and-error methods. nih.govnih.gov In the context of azetidine research, these tools are being used to predict reaction outcomes, understand mechanisms, and design novel synthetic strategies.
A recent breakthrough in the aza Paternò–Büchi reaction was guided by density functional theory (DFT) computations. nih.gov Researchers discovered that the success of the reaction depends on a competition between the desired [2+2] cycloaddition and an undesired alkene dimerization. nih.gov By computationally matching the frontier molecular orbital energies of the reacting alkene and oxime, they could predict which substrate pairs would react successfully, thereby lowering the transition-state energy and promoting the desired transformation. nih.gov
This predictive power is crucial for the future development of complex molecules like 3-fluoro-2-methylazetidine hydrochloride. Computational modeling will be applied to:
Predict Reactivity: Model the influence of the fluoro and methyl groups on the azetidine ring's stability and susceptibility to various reagents.
Guide Catalyst Design: Simulate catalyst-substrate interactions to design more efficient and selective catalysts for fluoroazetidine synthesis.
Elucidate Mechanisms: Investigate the transition states of novel reactions to understand and optimize stereochemical outcomes.
| Application Area | Computational Tool | Objective |
| Reaction Prediction | Density Functional Theory (DFT) | Pre-screen substrates for photocatalytic cycloadditions by calculating frontier orbital energies. nih.gov |
| Mechanism Analysis | Quantum Mechanical (QM) Calculations | Analyze transition state energies to understand regioselectivity and diastereoselectivity in ring-forming reactions. acs.org |
| Drug Discovery | Molecular Dynamics (MD) Simulations | Model the binding of fluoroazetidine-containing molecules to biological targets. |
Integration of Green Chemistry Principles in Synthetic Methodologies
The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. Future research into the synthesis of 3-fluoro-2-methylazetidine and its derivatives will undoubtedly focus on developing more sustainable methodologies. The goal is to design processes that are more cost-effective, safer for human health, and environmentally benign.
Key green chemistry principles that will shape future synthetic strategies include:
Atom Economy: Designing reactions, such as cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Energy Efficiency: Employing methods like microwave-assisted synthesis or photocatalysis that operate at ambient temperatures and pressures, reducing energy consumption.
Catalysis: Utilizing highly efficient and recyclable catalysts, including biocatalysts (enzymes), to minimize waste and avoid stoichiometric reagents.
Future work will aim to develop a convergent synthesis for fluoroazetidines that minimizes steps, reduces the generation of waste (lowers the E-factor), and avoids the use of toxic reagents and solvents.
Advancements in Stereocontrol for Complex Fluoroazetidine Derivatives
The 3-fluoro-2-methylazetidine molecule contains two stereogenic centers, meaning it can exist as multiple stereoisomers. The biological activity of such molecules is often dependent on their specific three-dimensional structure. Therefore, a critical area of future research is the development of advanced synthetic methods that can precisely control the stereochemistry at both the C2 (methyl-bearing) and C3 (fluorine-bearing) positions.
Achieving high levels of stereocontrol in the synthesis of 2,3-disubstituted azetidines is exceptionally challenging. acs.org Emerging strategies are focused on catalytic asymmetric reactions that can generate enantioenriched products from simple precursors. For example, a highly enantioselective copper-catalyzed difunctionalization of azetines has been developed to install two different functional groups across the double bond, creating two new stereogenic centers with high control. acs.org Other approaches include diastereoselective methods that use existing chirality in a substrate to direct the formation of new stereocenters. nih.govacs.org
Future research will focus on adapting these state-of-the-art methods for the synthesis of fluoroazetidines. This includes the development of:
Catalytic Asymmetric Fluorination: Creating chiral catalysts that can introduce a fluorine atom onto an azetidine precursor with high enantioselectivity.
Stereodivergent Synthesis: Designing synthetic routes that can selectively produce any desired stereoisomer of 3-fluoro-2-methylazetidine from a common starting material.
Frustrated Lewis Pair (FLP) Chemistry: Exploring novel methods, such as the stereoselective activation of C-F bonds using chiral Lewis bases, to create stereoenriched fluorinated compounds that are otherwise difficult to access. semanticscholar.orgnih.gov
The ability to synthesize specific stereoisomers will be crucial for investigating the structure-activity relationships of 3-fluoro-2-methylazetidine-containing compounds in medicinal chemistry and drug discovery.
Q & A
Q. What are the key steps for synthesizing 3-Fluoro-2-methylazetidine hydrochloride, and how can reaction conditions be optimized?
Answer: Synthesis of this compound is not extensively documented, but analogous azetidine derivatives (e.g., methyl 2-methylazetidine-3-carboxylate hydrochloride) involve:
- Step 1: Reacting a carboxylic acid derivative (e.g., 2-methylazetidine-3-carboxylic acid) with methanol in the presence of HCl.
- Step 2: Fluorination via nucleophilic substitution or electrophilic fluorinating agents.
- Optimization: Critical parameters include temperature control (0–10°C for exothermic reactions), pH adjustments (acidic conditions for HCl salt formation), and reaction time (24–48 hours for completion). Purity is confirmed via NMR and LC-MS .
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–10°C | Minimizes side reactions |
| pH | 2–4 (HCl-mediated) | Stabilizes hydrochloride |
| Reaction Time | 24–48 hours | Ensures completion |
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Techniques:
- NMR Spectroscopy: 1H/13C NMR to confirm stereochemistry (e.g., distinguishing (2S,3R) vs. (2R,3R) isomers) and fluorine coupling patterns.
- HPLC/LC-MS: Purity assessment (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA).
- X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .
- Reference Data: Compare with PubChem CID 135394422 for standard spectral matches .
Q. What are the stability considerations for this compound under different storage conditions?
Answer:
- Storage: Requires an inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation.
- Decomposition Risks: Exposure to moisture or light may degrade the azetidine ring or fluorine substituent. Stability testing via accelerated degradation studies (40°C/75% RH for 1 month) is recommended .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity and biological activity of this compound?
Answer:
- Stereochemical Impact: The (2S,3R) configuration may exhibit distinct enzyme-binding affinity compared to (2R,3R) isomers due to spatial arrangement of the methyl and fluorine groups.
- Experimental Design:
Q. Table 2: Stereoisomer Comparison
| Property | (2S,3R) Isomer | (2R,3R) Isomer |
|---|---|---|
| Enzymatic Binding | Higher affinity | Lower affinity |
| Solubility | 25 mg/mL in H2O | 18 mg/mL in H2O |
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Q. How can researchers resolve contradictions in reported biological data for fluorinated azetidine derivatives?
Answer:
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
Answer:
Q. How can this compound serve as a precursor in medicinal chemistry for enzyme-targeted drug design?
Answer:
- Application Example: The azetidine ring mimics proline in protease substrates. Fluorine enhances metabolic stability.
- Experimental Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
